2-[(4-methylphenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]propanamide
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Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]propanamide is an organic compound with a complex structure that includes a sulfanyl group, a morpholine ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sulfanyl intermediate: The reaction between 4-methylthiophenol and a suitable halogenated compound under basic conditions to form the 4-methylphenyl sulfanyl intermediate.
Amidation reaction: The intermediate is then reacted with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The sulfanyl group and morpholine ring may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- **2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
2-[(4-methylphenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]propanamide is unique due to its combination of a sulfanyl group, morpholine ring, and propanamide backbone, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-14-4-6-16(7-5-14)22-15(2)17(20)18-8-3-9-19-10-12-21-13-11-19/h4-7,15H,3,8-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJQSSUBBRLZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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